molecular formula C18H18FN3O4 B12015034 N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide CAS No. 764652-87-1

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide

Cat. No.: B12015034
CAS No.: 764652-87-1
M. Wt: 359.4 g/mol
InChI Key: YLIFUKIQGXRYDA-UFFVCSGVSA-N
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Description

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a hydrazone linkage, a fluorobenzamide moiety, and methoxy groups on the benzylidene ring. These structural elements contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate

      Reactants: 3,4-Dimethoxybenzaldehyde and hydrazine hydrate.

      Conditions: The reaction is carried out in ethanol under reflux conditions to form the hydrazone intermediate.

  • Acylation Reaction

      Reactants: The hydrazone intermediate and 4-fluorobenzoyl chloride.

      Conditions: This step is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane to yield the final product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of corresponding oxo derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduction can yield hydrazine derivatives or reduced forms of the benzylidene moiety.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The hydrazone linkage and fluorobenzamide moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
  • N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Uniqueness

Compared to similar compounds, N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide stands out due to the presence of the fluorine atom in the benzamide moiety. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for various applications.

Properties

CAS No.

764652-87-1

Molecular Formula

C18H18FN3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C18H18FN3O4/c1-25-15-8-3-12(9-16(15)26-2)10-21-22-17(23)11-20-18(24)13-4-6-14(19)7-5-13/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+

InChI Key

YLIFUKIQGXRYDA-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)OC

Origin of Product

United States

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